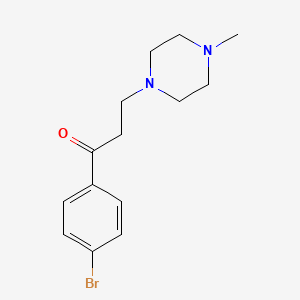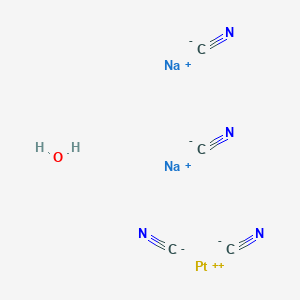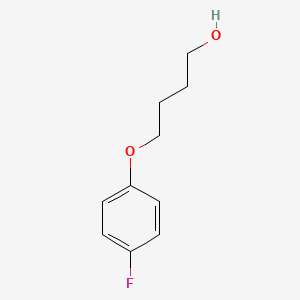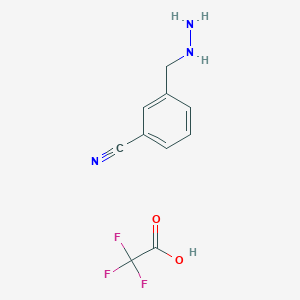
3-(Hydrazinylmethyl)benzonitrile 2,2,2-trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2,2,2-trifluoroacétate de 3-(hydrazinylméthyl)benzonitrile est un composé chimique qui combine les caractéristiques structurales d'un benzonitrile et d'un trifluoroacétate. Ce composé est intéressant en raison de ses applications potentielles dans divers domaines, notamment les produits pharmaceutiques, les produits agrochimiques et la science des matériaux. La présence du groupe trifluorométhyle améliore sa stabilité chimique et son activité biologique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2,2,2-trifluoroacétate de 3-(hydrazinylméthyl)benzonitrile implique généralement la réaction du 3-(hydrazinylméthyl)benzonitrile avec l'acide trifluoroacétique. La réaction est effectuée dans des conditions contrôlées pour assurer la formation du produit souhaité. Le processus peut impliquer l'utilisation de solvants tels que le dichlorométhane ou l'éthanol, et la température de réaction est généralement maintenue à température ambiante à des températures légèrement élevées.
Méthodes de production industrielle
Dans un contexte industriel, la production de 2,2,2-trifluoroacétate de 3-(hydrazinylméthyl)benzonitrile peut impliquer des procédés de lots à grande échelle ou des procédés en continu. L'utilisation de réacteurs automatisés et le contrôle précis des paramètres de réaction assurent un rendement et une pureté élevés du produit. Le composé est ensuite purifié à l'aide de techniques telles que la recristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Le 2,2,2-trifluoroacétate de 3-(hydrazinylméthyl)benzonitrile subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les oxydes correspondants.
Réduction : Les réactions de réduction peuvent le convertir en amines ou d'autres formes réduites.
Substitution : Le groupe hydrazinyl peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.
Substitution : Des réactifs comme les halogénoalcanes ou les chlorures d'acyle peuvent être utilisés pour les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes, tandis que la réduction peut produire des amines.
Applications De Recherche Scientifique
Le 2,2,2-trifluoroacétate de 3-(hydrazinylméthyl)benzonitrile a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme élément constitutif dans la synthèse de molécules plus complexes.
Biologie : Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Médecine : Exploré comme candidat médicament potentiel en raison de sa stabilité et de sa bioactivité.
Industrie : Utilisé dans le développement de nouveaux matériaux aux propriétés améliorées.
5. Mécanisme d'action
Le mécanisme d'action du 2,2,2-trifluoroacétate de 3-(hydrazinylméthyl)benzonitrile implique son interaction avec des cibles moléculaires spécifiques. Le groupe trifluorométhyle améliore sa capacité à pénétrer les membranes biologiques, lui permettant d'atteindre les cibles intracellulaires. Le groupe hydrazinyl peut former des liaisons hydrogène avec les protéines cibles, affectant leur fonction et conduisant aux effets biologiques souhaités.
Mécanisme D'action
The mechanism of action of 3-(Hydrazinylmethyl)benzonitrile 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its ability to penetrate biological membranes, allowing it to reach intracellular targets. The hydrazinyl group can form hydrogen bonds with target proteins, affecting their function and leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
3-(Hydrazinylmethyl)benzonitrile: Lacks the trifluoroacetate group, resulting in different chemical and biological properties.
2,2,2-Trifluoroacetate derivatives: Compounds with similar trifluoromethyl groups but different core structures.
Unicité
La combinaison des groupes hydrazinylméthyl et trifluoroacétate dans le 2,2,2-trifluoroacétate de 3-(hydrazinylméthyl)benzonitrile le rend unique. Cette structure offre un équilibre entre stabilité, réactivité et activité biologique, ce qui en fait un composé précieux pour diverses applications.
Propriétés
Formule moléculaire |
C10H10F3N3O2 |
|---|---|
Poids moléculaire |
261.20 g/mol |
Nom IUPAC |
3-(hydrazinylmethyl)benzonitrile;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H9N3.C2HF3O2/c9-5-7-2-1-3-8(4-7)6-11-10;3-2(4,5)1(6)7/h1-4,11H,6,10H2;(H,6,7) |
Clé InChI |
DOLQWILXTVZDAR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C#N)CNN.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


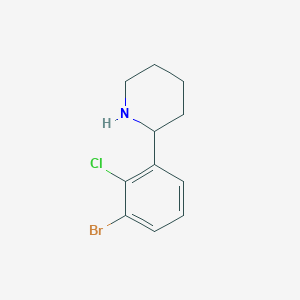

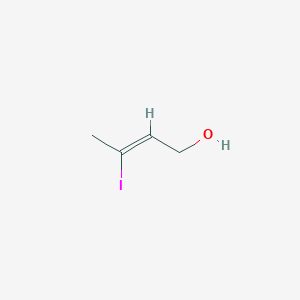
![[2-(6-fluoro-16,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B12286655.png)
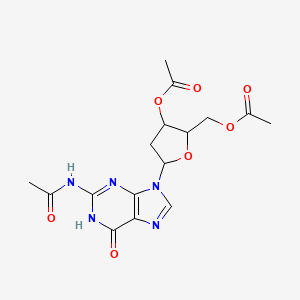
![N-[[(5S)-3-[4-[(2-Hydroxyethyl)amino]phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide (Linezolid Impurity)](/img/structure/B12286679.png)

![prop-2-enyl N-[9-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethylamino]-6-(prop-2-enoxycarbonylamino)acridin-3-yl]carbamate](/img/structure/B12286683.png)

